EC 416-240-8

Description

The identifier "EC 416-240-8" corresponds to a chemical substance under the European Community (EC) numbering system, which categorizes compounds for regulatory and safety purposes. EC numbers typically encode physicochemical and regulatory data, such as solubility, toxicity, and industrial applications. Based on contextual clues from the evidence, compounds with EC-like identifiers (e.g., ethylene carbonate, abbreviated as EC in electrochemical studies) are often solvents or additives in materials science and electrochemistry . For this analysis, we assume EC 416-240-8 shares functional similarities with solvents or boronic acid derivatives, as implied by structural analogs in the evidence (e.g., CAS 1046861-20-4, a boronic acid compound) .

Propriétés

Numéro CAS |

155522-12-6 |

|---|---|

Formule moléculaire |

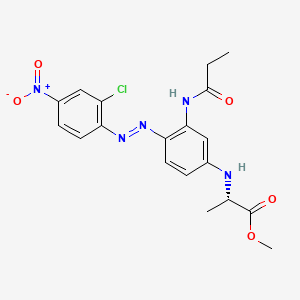

C19H20ClN5O5 |

Poids moléculaire |

433.849 |

Nom IUPAC |

methyl (2S)-2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]propanoate |

InChI |

InChI=1S/C19H20ClN5O5/c1-4-18(26)22-17-9-12(21-11(2)19(27)30-3)5-7-16(17)24-23-15-8-6-13(25(28)29)10-14(15)20/h5-11,21H,4H2,1-3H3,(H,22,26)/t11-/m0/s1 |

Clé InChI |

GGCPAZJYAXHGMU-NSHDSACASA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)NC(C)C(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EC 416-240-8 typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 3-propanamidophenyl-L-alaninate to form the azo compound. The reaction conditions generally require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Applications De Recherche Scientifique

EC 416-240-8 has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can undergo reduction to form amines, which can then interact with various cellular components. The molecular targets and pathways involved include enzyme inhibition and modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Key Findings :

- Ethylene Carbonate (EC) : Widely used in lithium-ion batteries, EC 50% mixtures exhibit higher ionic conductivity (λ = 0.15 S/cm) compared to EC 20% (λ = 0.08 S/cm) at 300 K . This suggests solvent concentration critically impacts electrochemical performance.

- Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 to CAS 1046861-20-4) are pivotal in cross-coupling reactions due to their stability and reactivity .

- Pyrimidine Derivatives : Low solubility (e.g., 0.028 mg/mL for 2,6-diphenylpyrimidine) limits their use in aqueous systems but enhances organic-phase synthesis .

Q & A

Q. Answer :

Meta-analysis : Compare datasets from primary sources, noting measurement conditions (e.g., calorimetry vs. computational models).

Sensitivity Analysis : Identify variables causing discrepancies (e.g., solvent choice, instrumentation).

Replication Studies : Reproduce conflicting experiments with standardized protocols .

Advanced: How to integrate computational modeling with experimental data for EC 416-240-8’s molecular dynamics?

Q. Answer :

- Use density functional theory (DFT) or molecular dynamics (MD) simulations to predict behavior.

- Validate models with experimental results (e.g., X-ray crystallography, spectroscopy).

- Address mismatches by refining force fields or sampling parameters .

Basic: How to ensure ethical compliance in EC 416-240-8 toxicity studies?

Q. Answer :

- Obtain institutional review board (IRB) approval for in vitro/in vivo assays.

- Follow OECD guidelines for chemical safety testing.

- Disclose conflicts of interest and data limitations in publications .

Advanced: What advanced spectroscopic techniques characterize EC 416-240-8’s degradation pathways?

Q. Answer :

- Time-Resolved FTIR : Monitor real-time structural changes.

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of degradation products.

- NMR Cryoprobe : Enhance sensitivity for trace intermediates .

Basic: How to validate the purity of EC 416-240-8 batches using chromatographic methods?

Q. Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm).

- GC-MS : Compare retention times and mass spectra against standards.

- Report peak area percentages and limit of detection (LOD) .

Advanced: What strategies mitigate bias in interpreting EC 416-240-8’s catalytic performance data?

Q. Answer :

- Blinding : Randomize sample labels during analysis.

- Negative Controls : Include catalyst-free reactions.

- Peer Review : Pre-submit protocols for external validation .

Basic: How to structure a literature review for EC 416-240-8’s applications in material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.